N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have a binding site compatible with its molecular structure .
Mode of Action
Based on its structural similarity to other thiophene carboxamides, it may interact with its target via hydrogen bonding, π-π stacking interactions, or other non-covalent interactions .
Pharmacokinetics
The compound’s structure suggests it may be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and solubility may be affected by the pH of its environment. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach its target or could alter its metabolism .
Preparation Methods
The synthesis of N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be introduced by reacting the intermediate with cyclopentyl isocyanate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction with a suitable thiophene derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices or sensors.
Comparison with Similar Compounds
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound also contains a thiadiazole ring but has different substituents, leading to variations in its biological activity and applications.
2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide: Another thiadiazole derivative with distinct chemical properties and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S3/c19-11(15-9-4-1-2-5-9)8-22-14-18-17-13(23-14)16-12(20)10-6-3-7-21-10/h3,6-7,9H,1-2,4-5,8H2,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSFXBYKDFVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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